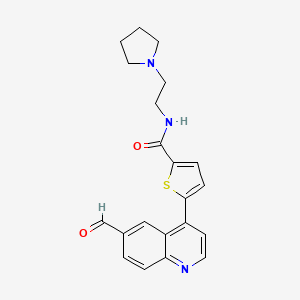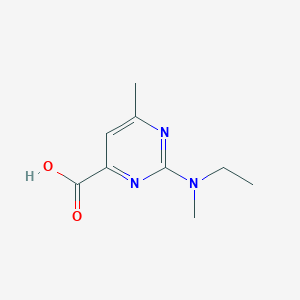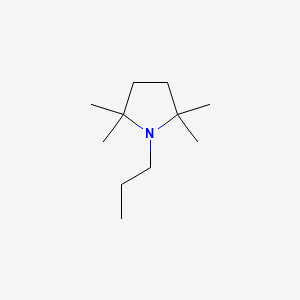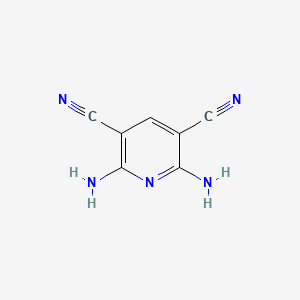![molecular formula C18H16FN3O4 B13940445 (2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)
(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution:
Cyclization: Formation of the pyrazolyl ring through cyclization reactions involving hydrazine derivatives.
Acylation: Introduction of the acetyl group on the furan ring through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are critical to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrazolyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2-chlorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate
- (2-bromophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate
- (2-methylphenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate
Uniqueness
The presence of the fluorine atom in (2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C18H16FN3O4 |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C18H16FN3O4/c1-12(23)17-7-6-15(26-17)10-22-9-14(8-20-22)21-18(24)25-11-13-4-2-3-5-16(13)19/h2-9H,10-11H2,1H3,(H,21,24) |
InChI Key |
ODNRDQYVZDPTJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)CN2C=C(C=N2)NC(=O)OCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



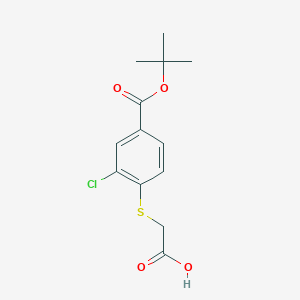
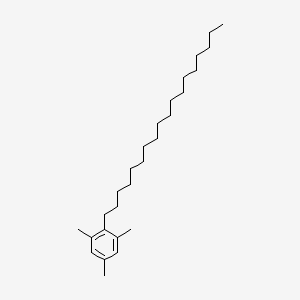
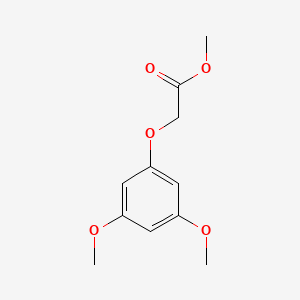

![Methyl bicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B13940393.png)
![5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13940410.png)
![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)

